molecular formula C18H24ClNO5 B13689315 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde

4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde

Cat. No.: B13689315
M. Wt: 369.8 g/mol
InChI Key: RKQOHSYAFBUMRN-UHFFFAOYSA-N
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Description

4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde is an organic compound with the molecular formula C16H20ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group at the 4-position and a di-tert-butoxycarbonyl (di-Boc) protected amino group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in reduction reactions, it targets reducing agents .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: Lacks the di-Boc protected amino group.

    2-[(di-Boc-amino)methyl]benzaldehyde: Lacks the chloro group.

    4-Chloro-2-aminobenzaldehyde: Lacks the di-Boc protection.

Properties

Molecular Formula

C18H24ClNO5

Molecular Weight

369.8 g/mol

IUPAC Name

tert-butyl N-[(5-chloro-2-formylphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C18H24ClNO5/c1-17(2,3)24-15(22)20(16(23)25-18(4,5)6)10-13-9-14(19)8-7-12(13)11-21/h7-9,11H,10H2,1-6H3

InChI Key

RKQOHSYAFBUMRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Cl)C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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